3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[1.1.1]pentane family, which is known for its rigid and compact three-dimensional framework. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for aromatic rings, tert-butyl groups, and alkynes due to its ability to add three-dimensional character and saturation to molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine typically involves the aminoalkylation of [1.1.1]propellane. This method allows for the direct formation of 3-alkylbicyclo[1.1.1]pentan-1-amines through the sequential addition of magnesium amides and alkyl electrophiles . The reaction conditions are generally mild and can tolerate various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aminoalkylation process suggests that it could be adapted for large-scale production. The use of readily available starting materials and the mild reaction conditions further support its potential for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amides or nitriles, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s rigid and compact structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Shares the same core structure but lacks the aminomethyl group.
Bicyclo[1.1.1]pentan-1-amine: Similar structure but without the aminomethyl substitution.
Bicyclo[1.1.1]pentan-1-methanol: Contains a hydroxyl group instead of an amino group.
Uniqueness
3-(Aminomethyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the aminomethyl group enhances its reactivity and potential for functionalization, making it a versatile compound for various applications .
Properties
IUPAC Name |
3-(aminomethyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c7-4-5-1-6(8,2-5)3-5/h1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUCKGQXEAUQCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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